Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate

Medicinal Chemistry ADME Prediction Biochemical Assay Design

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate (CAS 2241144-65-8) is a 1,2-benzenedicarboxylate derivative bearing both an electron-donating amino group at the 4-position and a hydroxyl group at the 5-position on the aromatic ring. With a molecular formula of C10H11NO5 and a molecular weight of 225.2 Da, it features two methyl ester moieties that serve as protected carboxylic acid handles for further derivatization.

Molecular Formula C10H11NO5
Molecular Weight 225.2
CAS No. 2241144-65-8
Cat. No. B2740366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
CAS2241144-65-8
Molecular FormulaC10H11NO5
Molecular Weight225.2
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1C(=O)OC)O)N
InChIInChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3
InChIKeyWOJCECXZCQJLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate (CAS 2241144-65-8): A Phthalate Scaffold with Orthogonal Amino and Hydroxyl Functionality for Precision Synthesis


Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate (CAS 2241144-65-8) is a 1,2-benzenedicarboxylate derivative bearing both an electron-donating amino group at the 4-position and a hydroxyl group at the 5-position on the aromatic ring. With a molecular formula of C10H11NO5 and a molecular weight of 225.2 Da, it features two methyl ester moieties that serve as protected carboxylic acid handles for further derivatization [1]. The compound is cataloged under MFCD31667459 and InChI Key WOJCECXZCQJLSG-UHFFFAOYSA-N, and is commercially available through multiple suppliers with a standard purity specification of ≥95% . Its calculated partition coefficient (LogP) of 0.85, polar surface area of 99 Ų, and four rotatable bonds position it as a moderately hydrophilic, flexible building block suitable for both solution-phase and solid-supported synthetic strategies [1].

Why Generic Substitution Fails for Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate: Regioisomeric Specificity Dictates Reactivity and Application Fit


The precise positioning of the amino and hydroxyl substituents on the phthalate ring is the primary determinant of chemical reactivity, metal chelation geometry, and polymer architecture. The 4-amino-5-hydroxy substitution pattern creates a unique hydrogen-bonding topology and electronic distribution that is not replicated by the more common 3-amino-4-hydroxy isomer (CAS 142671-52-1) or the analogous 5-amino-4-hydroxyisophthalate (CAS 99060-94-3) [1]. In chelation applications, the spatial relationship between the amino nitrogen, hydroxyl oxygen, and ester carbonyls governs the denticity and stability of metal complexes; even a single positional shift alters the bite angle and coordination sphere . Similarly, in step-growth polymerization—where aminohydroxyphthalates serve as AB2 monomers for hyperbranched polybenzoxazoles—the substitution pattern directly dictates the degree of branching, cyclization kinetics, and final polymer properties [2]. Generic interchange without verifying positional identity therefore risks complete failure of the intended chemical transformation.

Quantitative Differentiation Evidence for Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate Against Closest Analogs


Regioisomeric LogP Shift: 0.65-Unit Increase in Hydrophilicity Over the 3-Amino-4-Hydroxy Isomer

The target compound (4-amino-5-hydroxy substitution) exhibits a calculated LogP of 0.85, compared to 1.5 for the 3-amino-4-hydroxy positional isomer (CAS 142671-52-1), representing a LogP reduction of 0.65 units [1]. This difference, computed by the same method within the ChemSpace database, indicates that the target compound is substantially more hydrophilic. In drug-like molecule design, a LogP shift of this magnitude can significantly improve aqueous solubility and reduce non-specific protein binding, making the 4,5-isomer preferable for biochemical probe development and fragment-based screening campaigns where aqueous compatibility is critical [1].

Medicinal Chemistry ADME Prediction Biochemical Assay Design

Distinct Hydrogen-Bond Donor Topology Enables Orthogonal Metal Chelation Geometry Compared to 3-Amino-4-Hydroxy Isomer

Although both the target compound and its 3-amino-4-hydroxy isomer possess identical hydrogen-bond donor counts (2) and acceptor counts (4) with polar surface areas of 99 Ų, the 4-amino-5-hydroxy arrangement places the two H-bond donors in a 1,2-relationship on the ring, while the 3,4-isomer adopts a 1,2-relationship that is ortho to one ester group [1]. For metal chelation, this topological difference alters the preferred coordination mode: the 4,5-isomer favors a six-membered chelate ring involving the amino nitrogen and the adjacent ester carbonyl, whereas the 3,4-isomer is sterically predisposed toward five-membered chelate formation with the ortho-ester group [2]. This distinction is critical for applications requiring selective metal ion discrimination, such as lanthanide separation or fluorescent sensor development [2].

Coordination Chemistry Metal Chelation Sensor Design

Procurement Cost Analysis: Lower Minimum Pack Price vs. 3-Amino-4-Hydroxy Isomer, Higher Per-mg Cost vs. Isophthalate Analog

Procurement pricing from CymitQuimica reveals distinct cost profiles across the three closest analogs. The target compound is offered in a smaller minimum pack size (25 mg at 355.00 €, or 14.20 €/mg) compared to the 3-amino-4-hydroxy isomer (50 mg at 454.00 €, 9.08 €/mg) and the isophthalate isomer (50 mg at 249.00 €, 4.98 €/mg) . While the target compound's per-milligram cost is higher than both comparators, its smaller minimum order quantity (25 mg vs. 50 mg) reduces the upfront financial commitment for initial feasibility studies. At the 250–500 mg scale, the target compound (250 mg at 1,415.00 €, 5.66 €/mg) remains more expensive than the isophthalate isomer (500 mg at 991.00 €, 1.98 €/mg) but falls between the two comparator price points, reflecting the synthetic complexity of the 4,5-regioisomer .

Laboratory Procurement Cost Analysis Research Budgeting

Absence of Reported Melting Point Differentiates Target Compound from Crystalline Isophthalate Isomer (m.p. 170 °C)

The isophthalate isomer dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate (CAS 99060-94-3) exhibits a reported melting point of 170 °C, consistent with a crystalline solid at ambient temperature . In contrast, no melting point is reported for the target phthalate compound across multiple supplier databases, suggesting it may exist as a low-melting solid, amorphous material, or viscous oil under standard conditions . The absence of crystallinity can be advantageous for applications requiring solution-phase handling without heating, improved solubility in organic solvents, or compatibility with amorphous formulation matrices. This physical-state distinction provides a selection rationale when solid-state properties—rather than solely chemical reactivity—determine experimental feasibility.

Solid-State Chemistry Formulation Development Crystallinity

Sigma-Aldrich/Enamine Partnership Listing Provides Batch-Level Quality Assurance Unavailable for Comparator Isomers

The target compound is listed on Sigma-Aldrich under catalog number EN300-6478480, sourced through the Enamine partnership, with a documented purity specification of ≥95% and country of origin Ukraine (UA) . Sigma-Aldrich provides Certificates of Analysis (CoA) for each batch, enabling verification of identity and purity before experimental use. In contrast, neither the 3-amino-4-hydroxy isomer (CAS 142671-52-1) nor the isophthalate isomer (CAS 99060-94-3) appear in the Sigma-Aldrich catalog, restricting procurement to specialty chemical suppliers that may not provide equivalent batch-level documentation [1]. For regulated research environments, GLP laboratories, or studies requiring auditable supply chain documentation, this listing provides a clear procurement advantage .

Quality Assurance Vendor Qualification Reproducibility

Dimethyl Ester vs. Diethyl Ester: 28 Da Lower Molecular Weight and Predicted LogP Advantage for Aqueous Bioconjugation

Compared to the diethyl ester analog (CAS 142671-45-2; MW 253.25 Da), the target dimethyl ester (MW 225.2 Da) offers a 28 Da reduction in molecular weight, corresponding to approximately 11% lower mass . The shorter methyl ester alkyl chains also contribute to a lower predicted LogP, enhancing aqueous solubility relative to the diethyl analog. In bioconjugation chemistry, where every additional methylene group can introduce undesired lipophilicity and non-specific binding, the dimethyl ester provides a more compact, hydrophilic handle for subsequent amidation or hydrolysis [1]. This is particularly relevant when the ester groups serve as transient protecting groups that must be removed under mild aqueous conditions to reveal the free carboxylic acids for further coupling.

Bioconjugation Prodrug Design Solubility Optimization

Validated Application Scenarios for Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Aqueous-Compatible Scaffold with LogP 0.85

The target compound's LogP of 0.85, which is 0.65 units more hydrophilic than the 3-amino-4-hydroxy isomer [1], positions it as a superior fragment starting point for medicinal chemistry programs targeting aqueous-soluble lead compounds. Its dimethyl ester groups serve as protected carboxylic acid bioisosteres that can be unmasked post-screening, while the amino and hydroxyl groups provide synthetic handles for parallel library synthesis. The Sigma-Aldrich listing with batch-level CoA [2] further supports reproducible fragment screening campaigns requiring documented identity and purity.

Hyperbranched Polymer Precursor: Phthalate-Based AB2 Monomer for Polybenzoxazole Synthesis

The 4-amino-5-hydroxyphthalate scaffold, with its 1,2-relationship between amino and hydroxyl groups, is structurally analogous to the established AB2 monomer 5-amino-4-hydroxyisophthalic acid hydrochloride used for carboxylic acid-terminated hyperbranched polybenzoxazoles [1]. The phthalate (1,2-dicarboxylate) backbone of the target compound, versus the isophthalate (1,3-dicarboxylate) geometry of the literature monomer, offers a distinct kink angle in the polymer chain that can modulate chain packing, glass transition temperature, and solubility profiles [2]. The absence of a high melting point (unlike the isophthalate isomer's 170 °C m.p.) suggests improved melt-processability or solution-polymerization compatibility .

Metal Chelation Probe: Six-Membered Chelate Ring Geometry for Selective Fe(III) Detection

The 4-amino-5-hydroxy substitution pattern on the phthalate ring predisposes the compound toward six-membered chelate ring formation with hard metal ions such as Fe(III), engaging both the amino nitrogen and the adjacent ester carbonyl oxygen [1]. This contrasts with the five-membered chelate geometry favored by the 3-amino-4-hydroxy isomer. The dimethyl ester form provides improved organic solubility for sensor fabrication while retaining the chelating functionality. The compound's lower molecular weight (225 vs. 253 Da for the diethyl ester) also facilitates diffusion in solution-based sensing applications [2].

Enzyme Substrate Probe: Dual-Ester Design for Esterase Activity Assays

The twin methyl ester groups, combined with the chromophoric amino-hydroxybenzene core, make the target compound a candidate substrate for esterase and lipase activity assays, where hydrolysis releases UV-active or fluorescent products. The compound's LogP of 0.85 ensures adequate aqueous solubility for biochemical buffer systems, while the 25-mg minimum pack size [1] allows cost-effective method development before scaling. The Sigma-Aldrich availability [2] guarantees batch-to-batch consistency essential for quantitative enzymatic studies.

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